4-Nitro-3-hexanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitrohexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-5(7(9)10)6(8)4-2/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXNQTGGBNDDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277704 | |

| Record name | 4-NITRO-3-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5342-71-2 | |

| Record name | NSC3644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITRO-3-HEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitro-3-hexanol CAS 5342-71-2 properties

An In-Depth Technical Guide to 4-Nitro-3-hexanol (CAS 5342-71-2): Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule belonging to the class of β-nitro alcohols. Characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO₂) on adjacent carbons, this compound represents a versatile intermediate in organic synthesis. Its structure is a direct product of the classic Henry (or nitroaldol) reaction, a powerful carbon-carbon bond-forming method.[1] The synthetic utility of this compound stems from the rich chemistry of its two functional groups, which can be independently or concertedly transformed into a variety of other functionalities. This guide provides a comprehensive overview of its known properties, a detailed examination of its synthesis, its subsequent chemical transformations, and essential safety protocols, grounded in established chemical principles.

Part 1: Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a molecule is critical for its application in any research or development context. While this compound is noted as a rare chemical for which extensive analytical data is not always collected by commercial suppliers, its core properties can be compiled from various chemical databases.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 5342-71-2 | [3] |

| Molecular Formula | C₆H₁₃NO₃ | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Density | 1.061 g/cm³ | [3][4] |

| Boiling Point | 233.5°C at 760 mmHg | [3][4] |

| Flash Point | 100.1°C | [3][4] |

| Refractive Index | 1.45 | [3][4] |

| logP (Octanol/Water) | 1.336 | [3][4] |

| Topological Polar Surface Area | 66.05 Ų | [3] |

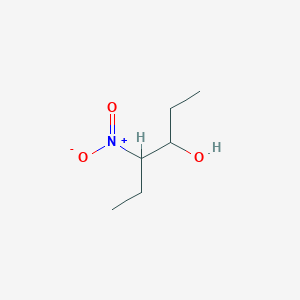

Molecular Structure

The structure of this compound consists of a six-carbon hexane chain with a hydroxyl group on the third carbon and a nitro group on the fourth. This arrangement makes it a secondary alcohol and a secondary nitroalkane.

Caption: 2D structure of this compound.

Spectroscopic Signature Analysis

The bifunctional nature of this compound gives rise to a predictable and distinct spectroscopic profile.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two key features. A strong, broad absorption band in the region of 3400-3300 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group.[5] Additionally, two very strong and characteristic bands will be present for the nitro group: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch near 1375 cm⁻¹.[6][7] The presence of all three bands is a strong indicator of the β-nitro alcohol structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton attached to the hydroxyl-bearing carbon (C3-H) would be expected to resonate in the 3.4-4.5 ppm range, deshielded by the adjacent electronegative oxygen.[5] Similarly, the proton on the nitro-bearing carbon (C4-H) will also be shifted downfield. The hydroxyl proton (OH) typically appears as a broad singlet that can exchange with D₂O, with a chemical shift that is highly dependent on concentration and solvent.[5] The remaining alkyl protons would appear in the upfield region (approx. 0.9-1.7 ppm).

-

¹³C NMR : The carbon atom bonded to the hydroxyl group (C3) is expected to have a chemical shift in the 50-65 ppm region.[5] The carbon bonded to the electron-withdrawing nitro group (C4) will also be significantly downfield compared to a standard alkane carbon.

-

Part 2: Synthesis via the Henry Nitroaldol Reaction

The most direct and fundamental route to this compound is the Henry reaction, also known as the nitroaldol reaction. This reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone).[1][8] For the target molecule, the reactants are 1-nitropropane and propionaldehyde (propanal).

Reaction Mechanism

The mechanism proceeds through three key, reversible steps:[1][9][10]

-

Deprotonation : A base removes the acidic α-proton from 1-nitropropane, creating a resonance-stabilized nitronate anion. The pKa of nitroalkanes is low enough (around 8.5-10) that even mild bases can facilitate this step.[10]

-

Nucleophilic Addition : The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.

-

Protonation : The alkoxide is protonated by the conjugate acid of the base (or a solvent molecule) to yield the final product, this compound.

Caption: Workflow of the Henry reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Henry reaction and should be adapted and optimized.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 1-nitropropane (1.0 eq.) and a suitable solvent (e.g., ethanol or THF). Cool the flask in an ice bath to 0-5°C.

-

Base Addition : Add a catalytic amount of a suitable base. Triethylamine (Et₃N) is a common choice as it is generally not strong enough to promote significant side reactions.[9]

-

Aldehyde Addition : Add propionaldehyde (1.0-1.1 eq.) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C. Causality: Slow addition is crucial to control the reaction exotherm and prevent side reactions like aldehyde self-condensation.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours to overnight).

-

Workup :

-

Cool the reaction mixture in an ice bath and neutralize the catalyst by slowly adding dilute aqueous acid (e.g., 1M HCl) until the pH is ~7.

-

If a precipitate forms (salts), it can be removed by filtration.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volume of aqueous layer). Causality: Extraction isolates the organic product from the aqueous phase containing inorganic salts and other water-soluble components.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude oil is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Part 3: Chemical Reactivity and Synthetic Utility

This compound is not typically an endpoint but a valuable stepping stone to more complex molecules. The strategic placement of the nitro and hydroxyl groups allows for a range of subsequent transformations.

Caption: Key synthetic pathways starting from this compound.

-

Oxidation to α-Nitro Ketones : The secondary alcohol can be selectively oxidized to a ketone without affecting the nitro group. The resulting product, 4-nitro-3-hexanone, is a useful building block. A modified potassium dichromate oxidation is effective for this transformation, offering high yields and purity.[11] This method provides a significant improvement over older chromium-based oxidations by reducing reaction times and simplifying purification.[11]

-

Reduction to β-Amino Alcohols : The nitro group is readily reduced to a primary amine, yielding 4-amino-3-hexanol. This is one of the most valuable transformations of β-nitro alcohols.[1] Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or Platinum on carbon) is a common and effective method.[12] The resulting β-amino alcohols are key structural motifs in many pharmaceuticals and natural products.

-

Dehydration to Nitroalkenes : Under heating or with stronger basic conditions, this compound can undergo elimination of water to form 4-nitro-3-hexene.[10] These nitroalkenes are excellent Michael acceptors, enabling further carbon-carbon bond formations.

-

Retro-Henry Reaction : As the Henry reaction is reversible, this compound can decompose back to its starting materials (1-nitropropane and propionaldehyde) under neutral or basic conditions.[13] This instability is an important consideration for its storage and handling, as well as for the planning of subsequent reaction steps. Acidic conditions (pH ~5) are often used to improve the stability of β-nitro alcohols in solution.[13]

Part 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on its GHS classification and the known hazards of its functional group classes (nitroalkanes and alcohols).

-

GHS Hazards : The compound is classified as "Acute toxicity - Oral, Category 4," with the hazard statement H302: Harmful if swallowed.[4]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[14]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[14]

-

Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

-

Handling and Storage :

-

Keep away from heat, sparks, and open flames.[15] While its flash point is relatively high (100.1°C), it is still a combustible liquid.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[14]

-

Be mindful of the potential for retro-Henry reaction; store under neutral or slightly acidic conditions if in solution for extended periods.

-

-

First Aid Measures :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[4]

-

If on Skin : Remove contaminated clothing and rinse skin with plenty of water.[14]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Conclusion

This compound, CAS 5342-71-2, serves as a quintessential example of a β-nitro alcohol whose value lies in its synthetic potential. Readily accessible through the robust Henry nitroaldol reaction, its true utility is realized in its conversion to other key functional groups, including α-nitro ketones and, most notably, β-amino alcohols. While its inherent instability under certain conditions requires careful handling, a thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness this molecule as a versatile intermediate for the construction of more complex chemical architectures in pharmaceutical and materials science.

References

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Nitrohexanol. Retrieved from [Link]

-

Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-(4-nitrophenyl)hexanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO3). Retrieved from [Link]

-

MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

-

PMC. (n.d.). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Retrieved from [Link]

-

Indiana Academy of Science. (n.d.). The Utilization of Aliphatic Nitro Compounds IX. Preparation and Properties of Aliphatic Nitroalcohols and Aminoalcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]

-

YouTube. (2023). Synthesis of 3 hexanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Henry Reaction: Mechanism and Synthesis of 4-nitro-3-hexanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the Henry (nitroaldol) reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. We will delve into the core mechanism, dissect the critical factors governing its stereochemical outcome, and present a detailed, field-proven protocol for the synthesis of 4-nitro-3-hexanol—a valuable building block in medicinal chemistry. Our focus is on elucidating the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in authoritative scientific principles.

The Henry Reaction: A Foundational Tool for C-C Bond Formation

Discovered in 1895 by the Belgian chemist Louis Henry, the Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] Its enduring utility in organic synthesis stems from the versatile reactivity of the resulting product. The β-nitro alcohol scaffold is a precursor to a multitude of high-value functional groups, including β-amino alcohols (via reduction of the nitro group), nitroalkenes (via dehydration), and α-nitro ketones (via oxidation).[1][3] These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.[4][5]

The reaction is analogous to the classic aldol reaction, but the strong electron-withdrawing nature of the nitro group imparts unique reactivity and acidity to the α-proton, making even mild bases sufficient for catalysis.[6][7]

The Core Reaction Mechanism

The synthesis of this compound is achieved through the reaction of 1-nitropropane with propionaldehyde. The mechanism proceeds through three fundamental, reversible steps.[3][6]

Step 1: Deprotonation and Nitronate Formation A base abstracts the acidic α-proton from the nitroalkane (1-nitropropane). The pKa of nitroalkanes is typically around 17 in DMSO, allowing for deprotonation by a variety of bases.[3][6] This generates a resonance-stabilized carbanion known as a nitronate. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group.[4][7]

Step 2: Nucleophilic Addition The nitronate anion, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (propionaldehyde).[4][8] This step forms a new carbon-carbon bond and generates a tetrahedral alkoxide intermediate. This is typically the rate-determining step of the reaction.

Step 3: Protonation The newly formed β-nitro alkoxide is protonated by the conjugate acid of the base used in the first step, or by a solvent molecule, to yield the final β-nitro alcohol product, this compound.[4][6]

Caption: Figure 1: General Mechanism of the Henry Reaction.

Stereochemical Considerations: The Syn/Anti Diastereoselectivity Challenge

The reaction between 1-nitropropane and propionaldehyde creates two new stereogenic centers at C3 and C4, resulting in the potential formation of four stereoisomers, which exist as two diastereomeric pairs: syn and anti.

Controlling the diastereoselectivity is a primary challenge in the Henry reaction.[3] The ratio of syn to anti products is determined by the transition state geometry during the C-C bond formation step. Without a chiral catalyst, selectivity is often governed by steric effects and the tendency to minimize dipole interactions between the nitro group and the carbonyl oxygen.[3] The reversibility of the reaction and the ease of epimerization at the carbon atom bearing the nitro group can further complicate the stereochemical outcome, often leading to a mixture of diastereomers.[3][9]

Modern synthetic strategies employ chiral metal catalysts (e.g., complexes of copper, zinc, or lanthanum) or organocatalysts to control both diastereoselectivity and enantioselectivity, enabling the synthesis of specific stereoisomers.[10][11] For instance, certain copper-diamine complexes are known to favor syn products, while other catalyst systems can provide high anti-selectivity.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard, base-catalyzed Henry reaction. The choice of a mild base and controlled temperature is critical to maximize the yield of the desired β-nitro alcohol and minimize the formation of the dehydrated nitroalkene byproduct.[7][12]

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purpose |

| 1-Nitropropane | C₃H₇NO₂ | 89.09 | 1.0 equiv. | Nucleophile Precursor |

| Propionaldehyde | C₃H₆O | 58.08 | 1.1 equiv. | Electrophile |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.2 equiv. | Base Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL / mmol | Solvent |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | As needed | Quenching/Neutralizer |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | Chromatography |

| Ethyl Acetate/Hexane Mixture | - | - | As needed | Eluent |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-nitropropane (1.0 equiv.) and dichloromethane. Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Reagent Addition: Slowly add propionaldehyde (1.1 equiv.) to the stirred solution. Following this, add triethylamine (0.2 equiv.) dropwise, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding 1M HCl until the solution is neutral or slightly acidic (pH ~6-7).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound diastereomers.

Caption: Figure 2: Experimental Workflow for this compound Synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; Retro-Henry reaction occurring. | Increase reaction time. Use a slightly stronger, non-nucleophilic base or a catalytic system known for higher efficiency (e.g., guanidine bases).[4] |

| Nitroalkene Formation | Base is too strong or concentration is too high; reaction temperature is elevated.[7][12] | Use a milder base (e.g., TEA, K₂CO₃). Maintain low reaction temperatures. Use stoichiometric control of the base (catalytic amounts are best).[4][12] |

| Poor Diastereoselectivity | Achiral conditions; thermodynamic equilibration.[9] | Employ a stereoselective catalyst system (e.g., chiral copper or zinc complexes).[13] Lower the reaction temperature to favor kinetic control. |

| Difficult Purification | Presence of unreacted starting materials or byproducts. | Ensure the reaction goes to completion. Optimize the workup procedure to remove the base catalyst before chromatography. |

Conclusion

The Henry reaction remains a powerful and versatile method for constructing β-nitro alcohols, which are crucial intermediates in drug development and complex molecule synthesis. The synthesis of this compound from 1-nitropropane and propionaldehyde serves as a classic example of this transformation. A deep understanding of the reaction mechanism, particularly the factors influencing stereoselectivity and the potential for side reactions, is paramount for achieving high yields and desired product purity. By carefully selecting the base catalyst, solvent, and temperature, researchers can effectively control the reaction outcome. The ongoing development of advanced asymmetric catalytic systems continues to expand the scope and utility of the Henry reaction, enabling the precise construction of complex chiral architectures for next-generation therapeutics.

References

- Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (2011).

- Henry Nitroaldol Reaction. Alfa Chemistry.

- Henry reaction in WELAN: A green approach. NISCAIR-CSIR, India.

- Synthesis of Nitro Alcohols by Riboflavin Promoted Tandem Nef‐Henry Reactions on Nitroalkanes. University of Camerino.

- A New Strategy for the Synthesis of γ-Nitro Alcohols from Aliphatic Nitro Compounds. Thieme E-Books & E-Journals.

- Henry reaction. Wikipedia.

- The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. BenchChem.

- Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde. BenchChem.

- Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones. (2003). The Journal of Organic Chemistry.

- Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. (2019). PubMed.

- Nitroaldol reaction. Sciencemadness Wiki.

- Formation of multi-stereogenic centers using a catalytic diastereoselective Henry reaction. Royal Society of Chemistry.

- Henry Reaction. SynArchive.

- Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). RSC Publishing.

- Henry reaction. Grokipedia.

- Stereoselective Nitroaldol (Henry) Reaction of 2-Nitropentane. BenchChem.

- Crystallization Does It All: An Alternative Strategy for Stereoselective Aza-Henry Reaction. (2019). Organic Letters.

- Nitroaldol reaction over solid base catalysts.

- Enantioselective Henry Reaction (Nitroaldol Reaction). Buchler GmbH.

- Stereodivergent Catalytic Doubly Diastereoselective Nitroaldol Reactions Using Heterobimetallic Complexes. (2008). Organic Letters.

- Comparison of Nitroaldol Reaction Mechanisms Using Accurate Ab Initio Calculations. (2008). The Journal of Physical Chemistry A.

- Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004).

- Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing.

- Henry Reaction. Organic Chemistry Portal.

- Henry Reaction. Master Organic Chemistry.

- A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv. (2014). ScienceDirect.

- Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. (2018). Almac.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 6. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formation of multi-stereogenic centers using a catalytic diastereoselective Henry reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 13. uwindsor.ca [uwindsor.ca]

A Technical Guide to the Structural Elucidation of Positional Isomers: 4-nitro-3-hexanol vs. 3-nitro-4-hexanol

Abstract

Positional isomerism presents a fundamental challenge in chemical synthesis and drug development, where seemingly minor structural shifts can lead to profound differences in chemical reactivity, spectroscopic signatures, and biological activity. This technical guide provides an in-depth comparative analysis of two such isomers: 4-nitro-3-hexanol and 3-nitro-4-hexanol. As β-nitro alcohols, these compounds are valuable synthetic intermediates, often derived from the Henry (nitroaldol) reaction. For researchers in organic synthesis and medicinal chemistry, the ability to unambiguously distinguish between these isomers is paramount. This document delineates their core structural differences, explores the resulting stereochemical complexities, and offers a practical guide to their differentiation using modern spectroscopic techniques. We will detail predictive analytical data, outline synthetic considerations, and provide a robust experimental protocol for definitive structural confirmation.

Foundational Analysis: Positional Isomerism and Nomenclature

The core difference between this compound and 3-nitro-4-hexanol lies in the arrangement of the nitro (-NO₂) and hydroxyl (-OH) functional groups along the six-carbon hexane backbone. This is a classic case of positional isomerism, where molecules share the same molecular formula (C₆H₁₃NO₃) but differ in the location of their constituent functional groups.[1]

According to IUPAC nomenclature conventions, the principal functional group, the alcohol, dictates the suffix "-ol" and receives the lowest possible locant (position number) when numbering the parent carbon chain.[2][3] The nitro group is treated as a substituent.

-

This compound : The hydroxyl group is on carbon 3, and the nitro group is on carbon 4. The numbering starts from the end of the chain that gives the hydroxyl group the lower number.

-

3-nitro-4-hexanol : The hydroxyl group is on carbon 4, and the nitro group is on carbon 3. To assign the lowest number to the hydroxyl group, the chain is numbered from the opposite end, which renames the molecule to This compound . Therefore, "3-nitro-4-hexanol" is an incorrect IUPAC name, as the correct numbering convention for the parent chain would still result in this compound. For the purpose of this guide, to explore the distinct structural entity implied by the name, we will consider the isomer where the nitro group is on carbon 3 and the hydroxyl on carbon 4, which is correctly named 3-nitro-4-hexanol .

To clarify, the two distinct isomers are:

-

This compound : -OH on C3, -NO₂ on C4.

-

3-Nitro-4-hexanol : -OH on C4, -NO₂ on C3.

The molecular weight for both isomers is 147.17 g/mol .

Caption: Molecular structures of this compound and 3-nitro-4-hexanol.

Stereochemical Complexity: Diastereomers and Enantiomers

A critical feature for drug development professionals is the stereochemistry of a molecule. Both this compound and 3-nitro-4-hexanol possess two stereogenic (chiral) centers: the carbon atom bonded to the hydroxyl group and the one bonded to the nitro group. According to the Le Bel-van't Hoff rule, a molecule with n chiral centers can have a maximum of 2ⁿ stereoisomers.[1]

For each isomer, this results in 2² = 4 possible stereoisomers:

-

Two pairs of enantiomers (non-superimposable mirror images).

-

The relationship between non-mirror-image stereoisomers is diastereomeric.[4]

These diastereomers are often described using the syn and anti nomenclature, which denotes the relative configuration of the substituents on the two chiral carbons. In the context of the Henry reaction, controlling the diastereoselectivity to favor either the syn or anti product is a significant area of research.[5] The four stereoisomers for this compound would be (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) are enantiomers, while (3R, 4S) and (3S, 4R) are another pair of enantiomers. The relationship between the (3R, 4R) and (3R, 4S) isomers is diastereomeric.

Caption: Stereoisomers of this compound.

Spectroscopic Differentiation: A Practical Guide

The distinct electronic environments created by the different functional group positions allow for unambiguous differentiation using standard spectroscopic methods. Although public databases often lack experimental spectra for these specific, non-commercial compounds, we can predict the key differences based on fundamental principles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most telling signals will be from the protons on the carbons bearing the -OH and -NO₂ groups (the CH-OH and CH-NO₂ protons).

-

For this compound:

-

The CH-OH proton at C3 will be a multiplet, coupled to protons on C2 (a CH₂) and C4 (a CH-NO₂). Its chemical shift will be influenced by the adjacent electron-withdrawing nitro group.

-

The CH-NO₂ proton at C4 will be a multiplet, coupled to protons on C3 (a CH-OH) and C5 (a CH₂). This proton is expected to be significantly downfield due to the strong deshielding effect of the nitro group.

-

-

For 3-nitro-4-hexanol:

-

The CH-NO₂ proton at C3 will be a multiplet, coupled to protons on C2 (a CH₂) and C4 (a CH-OH).

-

The CH-OH proton at C4 will be a multiplet, coupled to protons on C3 (a CH-NO₂) and C5 (a CH₂).

-

The key distinction will arise from the coupling patterns observed in a 2D COSY experiment, which reveals proton-proton correlations. For this compound, the CH-OH proton (C3) will show a correlation to a CH₂ group (C2) and the CH-NO₂ proton (C4). For 3-nitro-4-hexanol, the CH-OH proton (C4) will show a correlation to a CH₂ group (C5) and the CH-NO₂ proton (C3).

¹³C NMR: The chemical shifts of C3 and C4 will be diagnostic. The carbon attached to the oxygen (C-OH) typically appears in the 60-80 ppm range, while the carbon attached to the nitro group (C-NO₂) is usually found further downfield, in the 80-95 ppm range.

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) | |

| Isomer | Key Predicted ¹H NMR Signals |

| This compound | H3 (CHOH): ~4.0-4.3 ppmH4 (CHNO₂): ~4.5-4.8 ppm |

| 3-nitro-4-hexanol | H3 (CHNO₂): ~4.5-4.8 ppmH4 (CHOH): ~4.0-4.3 ppm |

| Note: These are estimated values and can vary with solvent and stereochemistry. |

Infrared (IR) Spectroscopy

Both isomers will exhibit similar characteristic peaks, but subtle shifts in wavenumber or peak shape may be observable due to different intramolecular hydrogen bonding possibilities.

| Table 2: Key IR Absorption Bands | |

| Functional Group | Vibrational Mode |

| O-H (Alcohol) | Stretching, H-bonded |

| C-H (Alkyl) | Stretching |

| N-O (Nitro) | Asymmetric Stretch |

| N-O (Nitro) | Symmetric Stretch |

| C-O (Alcohol) | Stretching |

The primary value of IR is to confirm the presence of both the -OH and -NO₂ functional groups in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will induce fragmentation, and the resulting patterns can differentiate the isomers. The fragmentation is often directed by the functional groups.

-

For this compound: Alpha-cleavage adjacent to the alcohol at C3 is likely. This could lead to the loss of a propyl radical (C4-C6, mass 43) or an ethyl radical (C1-C2, mass 29). Cleavage between C3 and C4 would also be significant.

-

For 3-nitro-4-hexanol: Alpha-cleavage adjacent to the alcohol at C4 would lead to the loss of an ethyl radical (C5-C6, mass 29) or a propyl radical containing the nitro group (C1-C3, mass 88).

The relative abundances of key fragments, such as [M-C₂H₅]⁺, [M-C₃H₇]⁺, and [M-NO₂]⁺, will differ significantly between the two isomers, providing a clear fingerprint for each.

Caption: Workflow for the spectroscopic differentiation of nitrohexanol isomers.

Synthetic and Mechanistic Considerations

The most common route to β-nitro alcohols is the Henry reaction, a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[7] The choice of starting materials directly dictates which isomer is formed, providing the ultimate structural proof.

-

Synthesis of this compound : This isomer is synthesized from the reaction of propanal (an aldehyde) and 1-nitrobutane .

-

Synthesis of 3-nitro-4-hexanol : This isomer is synthesized from the reaction of butanal (an aldehyde) and 1-nitropropane .

The positional difference also influences subsequent reactions. For instance, the reduction of the nitro group to an amine yields two different amino alcohols, which are highly valuable chiral building blocks in pharmaceutical synthesis.[8] The kinetics of dehydration to a nitroalkene or oxidation of the alcohol to a ketone could also vary based on the steric and electronic environment surrounding the reactive centers.

Implications for Drug Development

In drug design, positional isomerism is not a trivial distinction. The spatial arrangement of hydrogen bond donors (-OH) and acceptors (-NO₂) determines how a molecule interacts with a biological target, such as an enzyme or receptor.

-

Binding Interactions: The altered spacing and orientation of the functional groups in this compound versus 3-nitro-4-hexanol will lead to different binding affinities and selectivities.

-

Metabolism: The metabolic fate of the isomers can differ, as metabolic enzymes may show a preference for one structure over the other.

-

Chirality: As each positional isomer exists as four distinct stereoisomers, this creates a matrix of eight potential drug candidates, each with a unique 3D shape and potentially unique pharmacological profile. It is common for only one stereoisomer to possess the desired therapeutic activity, while others may be inactive or even cause adverse effects.[1]

The utility of these compounds also extends to their role as formaldehyde donors in specific applications, where their decomposition rate and cross-linking efficiency could be influenced by their isomeric structure.[9]

Experimental Protocol: Differentiating Isomers with 2D NMR

Objective: To unambiguously determine the connectivity of an unknown nitrohexanol isomer using a ¹H-¹H Correlation Spectroscopy (COSY) experiment.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-15 mg of the purified nitrohexanol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.[10]

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (400 MHz or higher).

-

Acquire a standard one-dimensional ¹H spectrum to identify the chemical shift regions of interest, particularly the multiplets between 4.0 and 5.0 ppm.

-

-

COSY Experiment Acquisition:

-

Load a standard gradient-enhanced, phase-sensitive COSY pulse sequence (e.g., gpcocsy).

-

Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of increments in the indirect dimension (t₁) (e.g., 256-512) and scans per increment (e.g., 4-8) to achieve adequate signal-to-noise.

-

-

Data Processing and Interpretation:

-

Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.

-

The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating scalar (J) coupling between protons.

-

Analysis for this compound:

-

Locate the diagonal peak for the CH-OH proton (H3) . Look for a cross-peak connecting it to the CH-NO₂ proton (H4) .

-

Confirm a second cross-peak from the H3 diagonal peak to a multiplet in the alkyl region corresponding to the C2 methylene (CH₂) protons .

-

-

Analysis for 3-nitro-4-hexanol:

-

Locate the diagonal peak for the CH-OH proton (H4) . Look for a cross-peak connecting it to the CH-NO₂ proton (H3) .

-

Confirm a second cross-peak from the H4 diagonal peak to a multiplet in the alkyl region corresponding to the C5 methylene (CH₂) protons .

-

-

Causality: The COSY experiment is definitive because it maps the through-bond connectivity of protons. The pattern of cross-peaks provides an unbreakable chain of logic that directly reveals which protons are adjacent, thereby distinguishing the isomeric backbone.

Conclusion

While this compound and 3-nitro-4-hexanol share the same molecular formula, they are distinct chemical entities with unique structural, stereochemical, and spectroscopic properties. The fundamental difference in the positions of the hydroxyl and nitro groups leads to predictable variations in their NMR and mass spectra, which serve as reliable fingerprints for their identification. For scientists in drug discovery and organic synthesis, understanding these differences is crucial, as they directly impact synthetic strategy, analytical characterization, and the ultimate biological function of these versatile β-nitro alcohol building blocks.

References

-

Lappin, G. R. (n.d.). Nitro Alcohols. ResearchGate. Available at: [Link]

-

Wiley-VCH. (n.d.). Nitro Alcohols. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 11: Noncovalent Interactions in the Nitroaldol (Henry) Reaction. RSC Publishing. Available at: [Link]

-

Perpusnas. (2026). Understanding Nitro Compounds: Structure And Properties. National Library of Indonesia. Available at: [Link]

-

CK-12 Foundation. (n.d.). Describe the chemical properties of nitro compounds. CK-12. Available at: [Link]

-

Wikipedia. (n.d.). Henry reaction. Wikimedia Foundation. Available at: [Link]

-

Jayo, M. J., et al. (2009). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Available at: [Link]

-

Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Stereoisomerism. Wikimedia Foundation. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Stereochemistry. LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Available at: [Link]

-

LibreTexts Chemistry. (2023). Nomenclature of Alcohols. Available at: [Link]

- Google Patents. (n.d.). US8354560B2 - Process for producing nitroalcohols.

-

Chemistry Steps. (2026). Naming Alcohols with Practice Problems. Available at: [Link]

Sources

- 1. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. books.rsc.org [books.rsc.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Conformational Analysis of 4-Nitro-3-Hexanol Isomers

Executive Summary

The thermodynamic stability of 4-nitro-3-hexanol isomers is governed by a delicate interplay between steric repulsion (driven by the ethyl substituents at C3 and C4) and intramolecular hydrogen bonding (IHB) between the hydroxyl and nitro groups. While kinetic control in the Henry (nitroaldol) reaction can selectively yield syn isomers, thermodynamic equilibrium typically favors the anti diastereomer. This preference arises because the anti configuration allows the bulky alkyl chains to adopt an anti-periplanar conformation while simultaneously accommodating a stabilizing gauche interaction between the functional groups.

This guide provides a structural analysis of these drivers, details the mechanism of base-catalyzed epimerization, and offers validated protocols for establishing thermodynamic equilibrium in the laboratory.

Structural Framework & Stereochemistry

This compound contains two chiral centers at C3 and C4, generating four stereoisomers comprising two diastereomeric pairs.

The Isomers

The molecule is synthesized via the reaction of propanal and 1-nitropropane. The symmetry of the alkyl chains (an ethyl group at both C3 and C4) simplifies the steric analysis but intensifies the competition between conformational forces.

-

Syn Diastereomer (racemate): The hydroxyl (-OH) and nitro (-NO

) groups are on the same side of the plane in the eclipsed conformation (Fischer projection).-

Pairs:

and

-

-

Anti Diastereomer (racemate): The -OH and -NO

groups are on opposite sides.[1]-

Pairs:

and

-

Conformational Drivers

The thermodynamic stability $ \Delta G $ is defined by:

-

Intramolecular Hydrogen Bonding (IHB): A 6-membered pseudo-ring forms between the hydroxyl proton and the nitro oxygen. This interaction stabilizes the gauche orientation of the OH/NO

groups by approximately 2–5 kcal/mol in non-polar solvents [1]. -

Steric Strain (A-Values): The ethyl groups prefer an anti-periplanar (

) arrangement to minimize gauche interactions.

Thermodynamic Analysis: Syn vs. Anti

The "Anti" Preference

In the anti-diastereomer , the molecule can adopt a specific rotamer where:

-

The two ethyl groups are anti-periplanar (minimizing steric clash).

-

The -OH and -NO

groups are gauche to each other.

This specific conformation allows for the formation of the stabilizing IHB without forcing the bulky alkyl chains into a high-energy eclipse. Consequently, the anti isomer is generally the thermodynamic product [2].

The "Syn" Penalty

In the syn-diastereomer , achieving the necessary gauche geometry for IHB forces the two ethyl groups into a gauche or eclipsed relationship. This creates a "steric penalty" that counteracts the stabilization energy of the hydrogen bond. Therefore, while syn isomers are often the kinetic products (formed faster due to transition state organization involving metal chelates), they are thermodynamically less stable than their anti counterparts.

Solvent Effects[2][3]

-

Non-polar solvents (CCl

, Hexane): IHB is the dominant force. The equilibrium may shift slightly if the syn isomer's H-bond is significantly stronger, but steric factors usually keep anti favored. -

Protic solvents (MeOH, H

O): Intermolecular H-bonding with the solvent disrupts the intramolecular bond. Sterics become the sole driver, strongly favoring the anti isomer (where alkyls are furthest apart).

Mechanism of Epimerization[4]

The thermodynamic equilibration of this compound occurs via the reversible deprotonation of the acidic

Pathway Diagram

The following diagram illustrates the base-catalyzed conversion between the kinetic (syn) and thermodynamic (anti) products.

Caption: Base-catalyzed epimerization mechanism via the nitronate intermediate. The system relaxes to the lower-energy Anti-isomer over time.

Experimental Protocols

To determine the thermodynamic ratio of your specific this compound sample, use the following self-validating equilibration protocol.

Reagents & Equipment

-

Substrate: Purified this compound (mixture or single diastereomer).

-

Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA).

-

Solvent: Methanol-

(for direct NMR monitoring) or Methanol (for HPLC/GC). -

Analysis:

H-NMR (400 MHz+) or GC-MS.

Thermodynamic Equilibration Protocol

| Step | Action | Rationale (Causality) |

| 1 | Dissolve 50 mg of substrate in 1.0 mL MeOH. | Methanol is polar/protic, facilitating proton transfer and nitronate stabilization. |

| 2 | Add 0.1 equivalents of DBU (approx. 5-10 | A non-nucleophilic base prevents side reactions (like elimination to nitroalkenes) while accessing the |

| 3 | Stir at 25°C for 24 hours. | Allows sufficient time for the reversible deprotonation/protonation cycles to reach Boltzmann distribution. |

| 4 | Checkpoint: Take aliquots at t=1h, 6h, and 24h. | Verifies that equilibrium is reached (ratio of isomers stops changing). |

| 5 | Quench with 1.0 eq Acetic Acid. | Neutralizes the base to "freeze" the ratio for analysis. |

| 6 | Analyze via | Focus on the H3 and H4 signals. |

Data Analysis (NMR Interpretation)

Distinguishing the isomers relies on the Vicinal Coupling Constant (

-

Anti-Isomer: Typically exhibits a larger coupling constant (

Hz) due to the anti-periplanar arrangement of protons in the dominant conformer. -

Syn-Isomer: Typically exhibits a smaller coupling constant (

Hz).

Note: These values can fluctuate based on solvent polarity and rotamer population; always compare relative shifts.

Synthesis & Control Workflow

The synthesis of this compound via the Henry reaction can be tuned to favor either the kinetic or thermodynamic product.

Caption: Synthetic workflow distinguishing kinetic control (Syn) from thermodynamic control (Anti).

References

-

Krueger, P. J., & Mettee, H. D. (1965).[2] Spectroscopic Studies of Alcohols: V. Intramolecular Hydrogen Bonds in 2-Cyanoethanol and in Some Nitroalcohols. Canadian Journal of Chemistry, 43(10), 2888–2895.[2] Link[2]

-

Chatterjee, A., & Pal, P. K. (2025).[3][4] Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Catalysis. Link

-

Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. Link

-

Ballini, R., et al. (2013). Noncovalent Interactions in the Nitroaldol (Henry) Reaction. Royal Society of Chemistry. Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Nitro-3-hexanol

Executive Summary

4-Nitro-3-hexanol (CAS: 5342-71-2) is a

This guide provides a technical analysis of the solubility behavior of this compound. Unlike simple alcohols, the presence of a nitro group (

Part 1: Physicochemical Profile & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophilic and lipophilic domains.

Molecular Architecture

The molecule consists of a lipophilic hexyl skeleton interrupted by two polar centers at C3 and C4.

-

Hydrophilic Domain: The secondary hydroxyl group (H-bond donor/acceptor) and the nitro group (strong dipole, H-bond acceptor).

-

Lipophilic Domain: The C1-C2 and C5-C6 ethyl tails flanking the core.

Key Solubility Descriptors

| Parameter | Value (Approx.) | Implication |

| LogP (Octanol/Water) | ~1.34 | Moderately lipophilic. Prefers organic phase ( |

| Polar Surface Area (PSA) | ~66 Ų | Permeable, but sufficient polarity to hinder solubility in non-polar alkanes (e.g., Hexane). |

| Molecular Weight | 147.17 g/mol | Small molecule, kinetics of dissolution are rapid. |

| pKa | ~17 ( | Non-ionizable at physiological pH; solubility is pH-independent unless in strong base. |

Solvation Mechanics

-

In Water (Dielectric

): The -OH and -NO -

In Polar Organics (e.g., Ethyl Acetate, DMSO): The solvent interacts favorably with both the alkyl chain (Van der Waals) and the polar core (Dipole-Dipole). This results in high solubility.[1]

-

In Non-Polar Solvents (e.g., Hexane): While the alkyl chain is compatible, the high polarity of the nitro/hydroxyl core destabilizes the solution, leading to poor solubility or phase separation.

Part 2: Comparative Solubility Analysis

The following data summarizes the solvent compatibility for this compound, essential for designing extraction and purification protocols.

Table 1: Estimated Solubility Profile

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Aqueous | Water (pH 7) | Sparingly Soluble | Hydrophobic effect of C6 chain outweighs polar group solvation. |

| Polar Protic | Methanol, Ethanol | Miscible / High | "Like dissolves like"; strong H-bonding matches the solute's OH group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 g/L) | Strong dipole interactions solvate the nitro group effectively. |

| Mod. Polar Aprotic | Ethyl Acetate (EtOAc), DCM | High (Preferred) | Optimal balance; solvates both the lipophilic chain and polar core. |

| Non-Polar | Hexane, Heptane | Low / Insoluble | Polarity mismatch; solute PSA (66 Ų) is too high for stabilization. |

Visualization: Solvation Interactions

The diagram below illustrates the competing forces determining solubility in aqueous vs. organic media.

Figure 1: Mechanistic breakdown of solubility forces. In water, hydrophobic repulsion of the alkyl chain overrides H-bonding benefits.[2]

Part 3: Experimental Protocols

For precise solubility determination in drug formulation or process chemistry, generic estimates are insufficient. Use the following Thermodynamic Solubility Protocol (Shake-Flask Method) .

Protocol: Saturation Shake-Flask Method

Objective: Determine equilibrium solubility (

Materials:

-

Solvent (Water, Buffer, or Organic)[8]

-

0.45 µm PTFE Syringe Filters (Nylon for water)

-

HPLC with UV Detector (210 nm or 280 nm)

Workflow:

-

Supersaturation: Add excess this compound to 5 mL of solvent in a glass vial until undissolved droplets/solid persist.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Sedimentation: Allow phases to separate for 1 hour. Centrifuge if necessary (10,000 rpm, 5 min) to remove micro-emulsions.

-

Sampling: Withdraw supernatant and filter through 0.45 µm membrane. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC. Calculate concentration using a calibration curve.

Visualization: Solubility Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Applications in Extraction & Synthesis

Understanding the solubility differential (LogP ~1.34) is critical for isolating this compound from reaction mixtures.

Henry Reaction Workup

In the synthesis (Propanal + 1-Nitropropane), the product is often contaminated with unreacted aldehyde and water-soluble base catalysts.

-

Extraction Strategy: Use Ethyl Acetate (EtOAc) or Diethyl Ether .

-

Logic: Since the compound is sparingly soluble in water but highly soluble in EtOAc, a biphasic extraction will efficiently partition the this compound into the organic layer, leaving salts and polar impurities in the aqueous phase.

-

Washing: Wash the organic layer with brine. The high ionic strength of brine further decreases the water solubility of the nitro alcohol ("salting out"), maximizing recovery.

Chromatography[7]

-

Normal Phase (Silica): Elute with Hexane:Ethyl Acetate mixtures. The polar OH/NO2 groups will interact with silica, requiring a gradient (e.g., 10%

40% EtOAc) to elute. -

Reverse Phase (C18): Use Water:Methanol or Water:Acetonitrile. The C6 chain provides retention on the C18 column.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

- Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. (Standard protocol basis). Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C6H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 5342-71-2 [chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Workup [chem.rochester.edu]

Methodological & Application

diastereoselective Henry reaction protocols for 4-nitro-3-hexanol

Technical Application Note: Precision Synthesis of 4-Nitro-3-Hexanol via Diastereoselective Henry Reaction

Part 1: Strategic Analysis & Mechanistic Grounding

The synthesis of This compound represents a specific subclass of the Henry (nitroaldol) reaction: the coupling of an enolizable aliphatic aldehyde (propanal) with an enolizable aliphatic nitroalkane (1-nitropropane). Unlike aromatic-aliphatic couplings (e.g., benzaldehyde + nitroethane), this system lacks the

The Stereochemical Challenge: The reaction generates two contiguous stereocenters at C3 and C4.

-

Anti-Diastereomer: Favored by minimized steric repulsion in an extended transition state or specific bimetallic coordination (e.g., Cu-ligand systems).

-

Syn-Diastereomer: Often favored by cyclic Zimmerman-Traxler-type transition states or specific H-bonding organocatalysts that tether the nitro group and aldehyde in close proximity.

This guide presents two orthogonal protocols to access either diastereomer with high fidelity.

Part 2: Experimental Protocols

Protocol A: Anti-Selective Synthesis (Copper(I)-Catalyzed)

Based on the methodology of Feng and co-workers (J. Org. Chem. 2015).[1][2]

Rationale:

This protocol utilizes a chiral

Materials:

-

Substrate 1: Propanal (Freshly distilled, 1.0 equiv)

-

Substrate 2: 1-Nitropropane (10.0 equiv - excess drives equilibrium)

-

Catalyst Precursor: Cu(OTf)

0.5C -

Ligand: Chiral

-dioxide ligand (e.g., L-PrPr -

Base: NaOAc (10 mol%) - crucial for activating the nitroalkane

-

Solvent: Ethanol (EtOH) or THF

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk tube under

, dissolve the -

Substrate Addition: Cool the mixture to 0 °C. Add 1-nitropropane (2.0 mmol) and NaOAc (0.02 mmol). Stir for 10 minutes.

-

Reaction Initiation: Add propanal (0.2 mmol) dropwise.

-

Incubation: Stir the reaction mixture at 0 °C for 24–48 hours. Note: Aliphatic aldehydes react slower than aromatic ones; monitoring via TLC/GC is essential.

-

Quench & Workup: Dilute with water (5 mL) and extract with ethyl acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc 10:1) to isolate this compound.

Expected Metrics:

-

Yield: 70–85%

-

Diastereoselectivity (Anti:Syn): > 10:1[3]

Protocol B: Syn-Selective Synthesis (Organocatalytic)

Based on the methodology of Nagasawa (Adv.[5] Synth. Catal. 2006).[5]

Rationale: This metal-free approach uses a bifunctional guanidine-thiourea catalyst. The thiourea moiety activates the nitro group via H-bonding (lowering the pKa), while the guanidine acts as a base to generate the nitronate. The specific chiral architecture of the catalyst promotes a transition state that favors the syn-adduct.

Materials:

-

Catalyst: Chiral Guanidine-Thiourea Bifunctional Catalyst (e.g., Nagasawa's Catalyst C8, 10 mol%)

-

Additive: KI (10 mol%) - Critical: Stabilizes the transition state and inhibits retro-Henry reaction.

-

Solvent: Toluene/THF (mixed solvent system often optimal).

Step-by-Step Workflow:

-

System Prep: Charge a dried reaction vial with the Guanidine-Thiourea catalyst (0.02 mmol) and KI (0.02 mmol).

-

Solvation: Add Toluene (1.0 mL) and cool to -20 °C. Lower temperature is vital for syn-selectivity.

-

Reactant Addition: Add 1-nitropropane (10 equiv) followed by propanal (1.0 equiv).

-

Reaction: Stir at -20 °C for 48–72 hours.

-

Quench: Add a saturated solution of

and extract with -

Purification: Silica gel chromatography. Caution: Nitroalcohols can be sensitive to basic silica; use neutral silica or short path.

Expected Metrics:

Part 3: Visualization & Data

Comparative Data Summary

| Metric | Protocol A (Cu-Catalyzed) | Protocol B (Organocatalytic) |

| Primary Selectivity | Anti -4-nitro-3-hexanol | Syn -4-nitro-3-hexanol |

| Key Mechanism | Steric Wall / Metal Coordination | H-Bonding / Dual Activation |

| Temp. Requirement | 0 °C | -20 °C |

| Reaction Time | 24–48 h | 48–72 h |

| Critical Additive | NaOAc (Base) | KI (Stabilizer) |

| Typical dr | ~15:1 | ~9:1 |

Workflow Logic Diagram

Caption: Decision tree for stereodivergent synthesis of this compound, highlighting critical mechanistic divergences between metal-catalyzed and organocatalytic routes.

Part 4: Analytical Validation (Self-Correcting QC)

To ensure the protocol was successful, use

-

Anti-Isomer: Typically exhibits a larger coupling constant (

Hz) due to the preferred anti-periplanar arrangement in non-polar solvents, though intramolecular H-bonding can reduce this value. -

Syn-Isomer: Typically exhibits a smaller coupling constant (

Hz). -

HPLC: Use a chiral column (e.g., Chiralpak AD-H or OD-H) with Hexane/iPrOH mobile phase to determine enantiomeric excess.

Troubleshooting:

-

Low Yield? The Henry reaction is reversible (retro-Henry). Ensure the reaction is kept cold during quench and workup. Avoid strong bases during purification.

-

Low Selectivity? Check the dryness of the solvent. Water can disrupt the specific H-bonding networks in Protocol B or the coordination sphere in Protocol A.

References

-

Protocol A (Anti-Selective): Feng, X., et al. "Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex." The Journal of Organic Chemistry, vol. 80, no.[2] 4, 2015, pp. 2272–2280. Link

-

Protocol B (Syn-Selective): Nagasawa, K., et al. "Guanidine–Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction." Advanced Synthesis & Catalysis, vol. 348, 2006, pp. 49–54. Link

-

General Review: Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2006. Link

-

Aliphatic Substrate Specifics: Qin, D., et al. "Syn- and Enantioselective Henry Reactions of Aliphatic Aldehydes and Application to the Synthesis of Safingol."[6] Chemistry – A European Journal, vol. 19, no. 49, 2013, pp. 16541-16544.[6] Link

Sources

- 1. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) [mdpi.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 6. syn- and enantioselective Henry reactions of aliphatic aldehydes and application to the synthesis of safingol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Streamlined, Solvent-Free Approach to the Synthesis of 4-Nitro-3-hexanol via Heterogeneous Catalysis

Abstract

The nitroaldol, or Henry, reaction stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, providing a powerful route to valuable β-nitro alcohols.[1][2] These compounds are versatile intermediates, readily converted into amino alcohols, nitroalkenes, or α-nitro ketones.[3] In alignment with the principles of green chemistry, which advocate for the reduction of hazardous waste and energy consumption, this application note details a robust, solvent-free protocol for the synthesis of 4-nitro-3-hexanol.[4] The method leverages the high efficiency of basic alumina as a readily available, recyclable, and heterogeneous catalyst. By eliminating the need for volatile organic solvents, this procedure not only simplifies product work-up and purification but also significantly reduces the environmental impact of the synthesis.[5][6] This guide provides a comprehensive, step-by-step methodology suitable for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The Henry reaction traditionally involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[7] While effective, classic protocols often rely on homogeneous bases in organic solvents, which can lead to complex purification procedures and the generation of substantial solvent waste. The shift towards heterogeneous catalysis offers significant advantages, including simplified catalyst removal (typically by simple filtration) and the potential for catalyst recycling, rendering the process more economical and sustainable.[5]

Basic alumina (Al₂O₃) serves as an excellent solid support and catalyst for this transformation. Its surface contains basic sites (oxide and hydroxide ions) capable of deprotonating the α-carbon of the nitroalkane to generate the nucleophilic nitronate anion.[8] Simultaneously, Lewis acidic sites (aluminum ions) can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack.[8] This dual functionality makes basic alumina an effective catalyst for the nitroaldol reaction. This protocol has been optimized for the reaction between 1-nitropropane and propanal, demonstrating a high-yield, atom-economical, and environmentally benign pathway to this compound.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| Propanal | 123-38-6 | C₃H₆O | ≥97% | Sigma-Aldrich |

| 1-Nitropropane | 108-03-2 | C₃H₇NO₂ | ≥98% | Sigma-Aldrich |

| Basic Alumina | 1344-28-1 | Al₂O₃ | Brockmann I, ~150 mesh | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Anhydrous, ≥99% | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |

| Magnesium Sulfate | 7487-88-9 | MgSO₄ | Anhydrous | Fisher Scientific |

| Deionized Water | 7732-18-5 | H₂O | N/A | In-house |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel for column chromatography (230-400 mesh)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

Catalyst Activation

The catalytic activity of basic alumina is highly dependent on its surface properties, which can be standardized through thermal activation. This process removes adsorbed water, ensuring consistent and reproducible results.

Protocol:

-

Place approximately 15-20 g of basic alumina in a round-bottom flask.

-

Heat the alumina at 200°C under vacuum (1-5 mmHg) for 4-6 hours.

-

Allow the alumina to cool to room temperature under a nitrogen or argon atmosphere.

-

Store the activated alumina in a desiccator until use to prevent rehydration.

Causality Insight: Water adsorbed on the alumina surface can interfere with the reaction by occupying active sites and potentially hydrolyzing reactants or intermediates. Thermal activation ensures these sites are available for catalysis.[9][10]

Synthesis of this compound

This procedure should be performed in a well-ventilated fume hood.

Protocol:

-

To a 50 mL round-bottom flask, add activated basic alumina (10 g).

-

Add propanal (3.6 mL, 50 mmol, 1.0 equiv).

-

Add 1-nitropropane (5.4 mL, 60 mmol, 1.2 equiv) dropwise to the flask over 5 minutes while stirring.

-

Seal the flask and allow the heterogeneous mixture to stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Upon completion, add 50 mL of diethyl ether to the flask and stir for 10 minutes to dissolve the product.

-

Filter the mixture through a pad of celite or filter paper to remove the basic alumina catalyst.

-

Wash the alumina on the filter with two additional 25 mL portions of diethyl ether.

-

Combine the organic filtrates and concentrate the solution using a rotary evaporator to yield the crude product.

Causality Insight: Using a slight excess of the nitroalkane helps to ensure the complete consumption of the more valuable aldehyde. The solvent-free condition maximizes the concentration of reactants on the catalyst surface, accelerating the reaction rate.[11]

Purification

-

Purify the crude oil via flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and combine those containing the pure product, as identified by TLC.

-

Remove the solvent from the combined fractions under reduced pressure to yield this compound as a pale yellow oil.

Reaction Mechanism and Workflow

The reaction proceeds via the classic Henry-nitroaldol mechanism, catalyzed by the basic surface of the alumina.[3]

-

Deprotonation: A basic site (O²⁻) on the alumina surface abstracts an acidic α-proton from 1-nitropropane to form a resonance-stabilized nitronate anion.[7]

-

Nucleophilic Attack: The carbon-centered nucleophile of the nitronate anion attacks the electrophilic carbonyl carbon of propanal. A Lewis acidic site (Al³⁺) on the alumina may coordinate to the carbonyl oxygen, increasing its electrophilicity.[8]

-

Protonation: The resulting alkoxide intermediate is protonated by a surface hydroxyl group or by the conjugate acid of the basic site, regenerating the catalyst and yielding the final β-nitro alcohol product, this compound.[1]

Caption: Catalytic cycle of the Henry reaction on a basic alumina surface.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol [12] |

| Boiling Point | 233.5°C at 760 mmHg[12] |

| Density | 1.061 g/cm³[12] |

| ¹H NMR (CDCl₃, ppm) | δ ~4.5-4.2 (m, 1H, -CH(NO₂)-), ~4.0-3.8 (m, 1H, -CH(OH)-), ~2.5 (br s, 1H, -OH), ~2.0-1.4 (m, 4H, -CH₂CH₃ x2), ~1.0-0.8 (t, 6H, -CH₂CH₃ x2) |

| ¹³C NMR (CDCl₃, ppm) | δ ~95 (-CH(NO₂)-), ~75 (-CH(OH)-), ~30-20 (-CH₂-), ~15-10 (-CH₃) |

| FT-IR (neat, cm⁻¹) | 3600-3200 (broad, O-H stretch), 2970-2880 (C-H stretch), 1550 (asymmetric N-O stretch), 1380 (symmetric N-O stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are typical for β-nitro alcohols.[13]

Safety Precautions

All manipulations must be carried out in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1-Nitropropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause respiratory tract irritation.[14] Keep away from heat, sparks, and open flames.[15]

-

Propanal: Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.

-

Basic Alumina: May cause respiratory tract irritation. Handle with care to avoid generating dust.

-

General Handling: Avoid contact with skin, eyes, and clothing.[16] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[14] All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst. | Ensure the basic alumina was properly activated and stored in a desiccator. |

| Low reaction temperature. | While the reaction proceeds at RT, gentle warming (35-40°C) can increase the rate. | |

| Formation of Side Products | Dehydration of the product to a nitroalkene. | Avoid excessive heat. Ensure the basic alumina is not too acidic (use Brockmann I). |

| Cannizzaro or self-aldol reaction of propanal. | Add the nitropropane dropwise to the aldehyde/alumina mixture to maintain a low concentration of free aldehyde. | |

| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation. |

Conclusion

This application note presents a detailed, reliable, and environmentally conscious protocol for the solvent-free synthesis of this compound using basic alumina as a heterogeneous catalyst. The methodology offers several key advantages over traditional solution-phase reactions, including operational simplicity, elimination of volatile organic solvents, easy catalyst removal, and high product yields. This approach is not only efficient but also aligns with the modern principles of sustainable chemistry, making it a valuable addition to the toolkit of synthetic chemists in both academic and industrial settings.

References

-

Wikipedia. (n.d.). Henry reaction. Retrieved February 24, 2026, from [Link]

-

Dhar, J. C., et al. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Journal of Sulfur Chemistry, 30(6), 594-602. Available from: [Link]

-

Borah, H., et al. (2023). Breaking Base Dependency: EDC·HCl-Promoted Henry Reaction under Solvent-Free Mild Acidic Conditions. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (1998). Method for producing activated alumina catalyst. US5846512A.

-